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Introduction

2-Isopropyl-4,5-dimethylthiazole (CAS No. 53498-30-9) is a substituted thiazole, a class of
five-membered aromatic heterocycles containing sulfur and nitrogen atoms.[1] Its molecular
structure, featuring an isopropyl group at the C2 position and two methyl groups at the C4 and
C5 positions, gives rise to a unique combination of steric and electronic properties. This guide
provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile,
and applications, with a particular focus on its relevance to researchers in organic synthesis
and drug development.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-
approved drugs and natural products, including Vitamin B1 (Thiamine) and the anticancer
agent Epothilone.[2][3] Derivatives of thiazole are recognized for a wide spectrum of biological
activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] While 2-
isopropyl-4,5-dimethylthiazole is known as a flavoring agent, its structural motifs are
pertinent to the design of novel therapeutics, making a thorough understanding of its chemical
behavior essential for its application as a synthetic building block.[1]

Chemical and Physical Properties
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A summary of the key identifiers and physicochemical properties of 2-isopropyl-4,5-
dimethylthiazole is provided below. These properties are fundamental for its handling,
purification, and characterization in a laboratory setting.

Property Value Source(s)

4,5-dimethyl-2-propan-2-yl-1,3-

IUPAC Name thiazole [1]
CAS Number 53498-30-9 [5]
Molecular Formula CsH13NS [5]
Molecular Weight 155.26 g/mol [5]
XLogP3 (Computed) 29 [1]
Flash Point 75.56 °C (168.00 °F) [6]

Synthesis Strategies: The Hantzsch Thiazole
Synthesis

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch
thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an a-
haloketone with a thioamide.[7][8] For the targeted synthesis of 2-isopropyl-4,5-
dimethylthiazole, the logical precursors are 3-bromo-2-butanone (an a-haloketone) and
isobutyramide (a thioamide).

The causality behind this choice lies in the direct mapping of the reactants' backbones onto the
final product. The isobutyramide provides the S-C-N unit (positions 1, 2, and 3 of the ring)
along with the C2-isopropyl substituent. The 3-bromo-2-butanone provides the C-C unit
(positions 4 and 5) and the corresponding C4 and C5 methyl substituents.

Proposed Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

» Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile,
attacks the a-carbon of the haloketone, displacing the bromide ion.[9]
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 Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl
carbon, forming a five-membered heterocyclic ring.[8]

o Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of 2-Isopropyl-4,5-
dimethylthiazole

This protocol is a representative procedure based on the principles of the Hantzsch synthesis
and must be adapted and optimized under appropriate laboratory conditions.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve isobutyramide (1.0 equivalent) in a suitable solvent such as methanol or
ethanol.

o Addition of Reactant: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents)
dropwise at room temperature.

o Reaction Execution: Heat the mixture to reflux (approximately 65-80°C) and maintain for 2-4
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into a beaker
containing a dilute aqueous solution of sodium carbonate (Na=COs) to neutralize the
hydrobromic acid byproduct.[8]

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by vacuum distillation.

Workflow Visualization

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.youtube.com/watch?v=4LuJp-dVWTM
https://m.chemicalbook.com/SpectrumEN_15679-13-7_1HNMR.htm
https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.benchchem.com/product/b1584073?utm_src=pdf-body
https://www.youtube.com/watch?v=4LuJp-dVWTM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Isobutyramide {3-Bromo-2-butanone)

4 Process )
Y

(Dissolve Isobutyramidej

in Ethanol

Y \
@dd 3-Bromo-2-butanone

\ 4

Heat to Reflux
(2-4 hours)

Y
Neutralize with Na2COs
(ag)

Y

Extract with
Ethyl Acetate

Y

Purify via Column
Chromatography

\

2-Isopropyl-4,5-dimethylthiazole

Click to download full resolution via product page

Caption: Hantzsch synthesis workflow for 2-isopropyl-4,5-dimethylthiazole.
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Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the
molecule. Below are the expected and reported spectral features.
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Expected Chemical Rationale /
Spectroscopy Feature Shift / m/z Comments
The methine proton is
deshielded by the
thiazole ring and split
by 6 neighboring
1H NMR Isopropyl -CH (septet)  ~3.3 ppm

methyl protons. A

related compound
shows this peak at
3.285 ppm.[10]

Isopropyl -CHs

The six equivalent
methyl protons are

split by the single

~1.4 ppm methine proton. A
(doublet)
related compound
shows this peak at
1.377 ppm.[10]
) ) Methyl groups on an
Ring -CHs (singlet) ~2.4 ppm o
aromatic ring.
The two methyl
groups at C4 and C5
Ring -CHs (singlet) ~2.3 ppm may have slightly
different chemical
shifts.
Carbon atom between
. two heteroatoms (N
13C NMR Ring C2 ~170 ppm o
and S) is highly
deshielded.
) Quaternary carbons of
Ring C4/C5 ~145-150 ppm o
the aromatic ring.
Isopropyl -CH ~34 ppm
Ring -CHs ~15-20 ppm
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Isopropyl -CHs ~23 ppm
Corresponds to the
Mass Spec (El) Molecular lon [M]* 155 molecular weight of
CsH13NS.[11]
Loss of a methyl
roup ([M-15]*), a
Base Peak 140 group (( I’

stable fragmentation
pattern.[1][11]

Chemical Reactivity

The reactivity of 2-isopropyl-4,5-dimethylthiazole is governed by the aromaticity of the
thiazole ring and the nature of its substituents.

o Aromaticity: The thiazole ring is aromatic, exhibiting significant pi-electron delocalization,
which lends it stability.[3]

o Basicity: Thiazoles are weakly basic, with protonation occurring at the nitrogen atom (pKa of
the conjugate acid is ~2.5).[3]

» Electrophilic Aromatic Substitution: The calculated pi-electron density marks the C5 position
as the primary site for electrophilic substitution in unsubstituted thiazole.[3] However, in this
fully substituted ring, electrophilic attack is sterically hindered and electronically disfavored.
Reaction would likely require harsh conditions.

» Deprotonation: The C2 proton in thiazoles is the most acidic.[12] In this molecule, the C2
position is occupied by an isopropyl group, so deprotonation at the ring is not a primary
reaction pathway. Instead, strong bases like organolithium reagents could potentially
deprotonate the methyl groups via benzylic-like activation.

» N-Alkylation: The nitrogen lone pair is available for reaction with alkyl halides, which would
result in the formation of a quaternary thiazolium salt.[12] This activation makes the ring
more susceptible to nucleophilic attack.

Caption: Key reactivity sites on 2-isopropyl-4,5-dimethylthiazole.
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Applications in Research and Drug Development

While primarily used in the flavor industry, the structural features of 2-isopropyl-4,5-
dimethylthiazole make it a molecule of interest for medicinal chemistry.

» Privileged Scaffold: The thiazole core is a cornerstone in drug design. Its ability to act as a
bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal
ions makes it a versatile component of pharmacologically active molecules.[4] Marketed
drugs containing the thiazole ring include the antiretroviral Ritonavir, the antimicrobial
Sulfathiazole, and the anti-inflammatory Meloxicam.[3][4]

o Synthetic Building Block: The molecule can serve as a starting point for further elaboration.
For instance, functionalization of the methyl groups could provide handles for coupling to
other molecular fragments, enabling the construction of compound libraries for high-
throughput screening. A closely related compound, 2-isopropyl-4-
(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, highlighting
the industrial relevance of this structural class.

e Fragment-Based Drug Discovery (FBDD): With a molecular weight of 155.26 g/mol , it fits
the profile of a molecular fragment. In FBDD, small molecules like this are screened for weak
binding to biological targets. Hits are then optimized and grown into more potent lead
compounds. The substituted thiazole core provides a rigid, well-defined three-dimensional
shape that can be explored for initial target binding.

Safety and Handling

As a flammable and potentially irritating chemical, proper laboratory safety protocols are
mandatory when handling 2-isopropyl-4,5-dimethylthiazole.

Hazard Identification

e Physical Hazards: Flammable liquid and vapor.[8]

o Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin
and serious eye irritation. May cause respiratory irritation.[3]

Safe Handling and Storage Protocol
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» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[7]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[12] A flame-
retardant lab coat is recommended.

e Handling:

[¢]

Keep away from heat, sparks, open flames, and other ignition sources.[7]

[e]

Use non-sparking tools and take precautionary measures against static discharge.[7]

o

Avoid breathing vapors or mist.[8]

[¢]

Avoid contact with skin and eyes.[8]

e Storage:
o Store in a cool, dry, and well-ventilated place.
o Keep the container tightly closed.

o Store away from incompatible materials (e.g., strong oxidizing agents).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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